

Comparative studies of different Sugammadex derivatives

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Compound of Interest

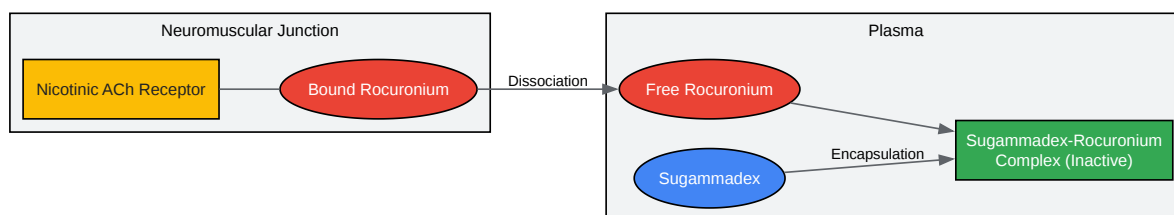
Compound Name: Sugammadex sodium

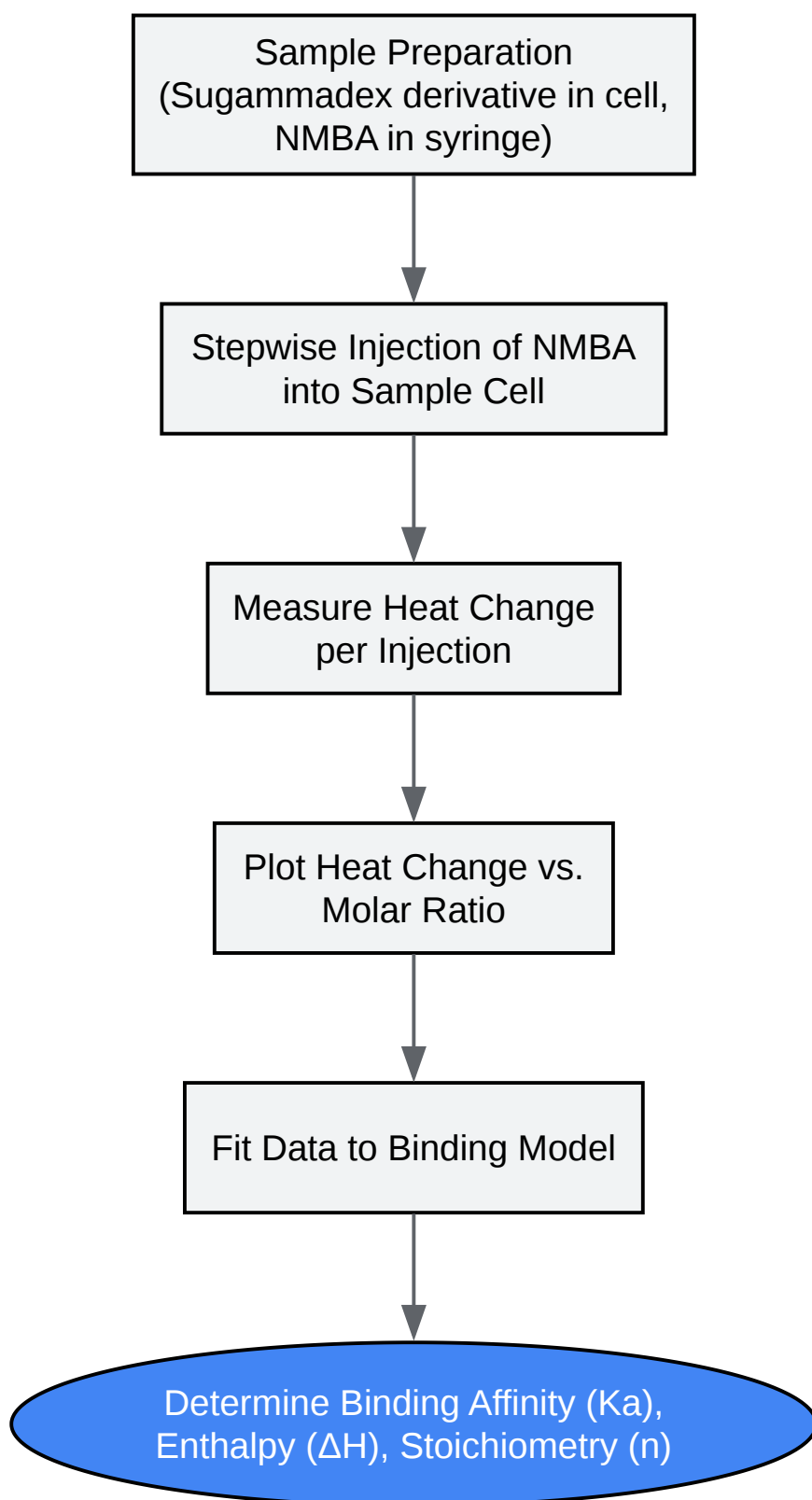
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Mechanism of Action: Encapsulation and Reversal

Sugammadex and its derivatives operate via a novel mechanism of action distinct from traditional reversal agents like neostigmine.[2] Instead of inhibiting acetylcholinesterase, these modified cyclodextrins act as selective relaxant binding agents (SRBAs).[1] They encapsulate the NMBA molecules in the plasma, forming a tight, water-soluble complex that is subsequently excreted by the kidneys.[3] This process lowers the free concentration of the NMBA in the plasma, creating a concentration gradient that draws the NMBA away from the neuromuscular junction, thereby restoring muscle function.[3]







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References

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- 2. Efficacy and safety of sugammadex versus neostigmine in reversing neuromuscular blockade in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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